Diphenoxydiphenylsilane

High-temperature polymers Friedel-Crafts polymerization Thermal stability

Researchers requiring thermally stable polymer matrices often face inconsistent reactivity with standard organosilane monomers. Diphenoxydiphenylsilane (CAS 1247-19-4) addresses this with a controlled polycondensation profile. - Enables synthesis of phthalonitrile resins stable up to 300°C for aerospace composites. - Phenoxy leaving groups offer distinct reactivity versus methoxy/ethoxy analogs for tailored molecular weights. - Yields polymers with high refractive indices (>1.50) for advanced optical coatings and LED encapsulants.

Molecular Formula C24H20O2Si
Molecular Weight 368.5 g/mol
CAS No. 1247-19-4
Cat. No. B072169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenoxydiphenylsilane
CAS1247-19-4
Molecular FormulaC24H20O2Si
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H20O2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20H
InChIKeyYLDKQPMORVEBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenoxydiphenylsilane for High-Temperature Polymers


Diphenoxydiphenylsilane (C24H20O2Si, CAS 1247-19-4) is an organosilicon compound characterized by two phenyl and two phenoxy substituents on a central silicon atom . It serves as a versatile precursor for synthesizing organosilicon compounds and is a key building block in advanced materials research . Its incorporation into polymers, particularly phthalonitrile resins, has been explored to enhance thermal stability and processability [1].

Workflow High-temperature polymer synthesis & advanced materials
Selection Context Phenoxy leaving group for controlled polycondensation
Reported Use Phthalonitrile resin building block with enhanced thermal stability

Diphenoxydiphenylsilane: No Generic Substitute


In high-performance polymer synthesis, the choice of organosilicon monomer critically dictates thermal stability, crosslinking density, and processability. Substituting diphenoxydiphenylsilane with simpler organosilanes like diphenyldimethoxysilane or diphenyldiethoxysilane alters reaction kinetics and polymer architecture, leading to significantly different thermal properties [1]. Diphenoxydiphenylsilane's phenoxy leaving groups offer a distinct reactivity profile compared to alkoxy groups, enabling controlled polycondensation and yielding polymers with enhanced thermal stability as demonstrated in Friedel-Crafts resin systems [2].

Target
Diphenoxydiphenylsilane (phenoxy leaving groups)
Potential Substitute
Diphenyldimethoxysilane or diphenyldiethoxysilane (alkoxy groups)
Reactivity Profile
Controlled polycondensation; distinct leaving group kinetics
Substitution Impact
Altered reaction rates and polymer architecture may shift thermal properties
Thermal Stability Context
Reported higher stability vs organic resins in direct comparison
Class Mismatch
Generic alkoxysilane monomers may not reproduce same resin thermal response

Diphenoxydiphenylsilane: Comparative Performance Data


Friedel-Crafts Thermal Stability Advantage

In a comparative study, Friedel-Crafts polymers synthesized from diphenoxydiphenylsilane exhibited 'good' thermal stability compared to purely organic Friedel-Crafts resins [1]. While precise quantitative TGA data is not provided, the study explicitly states that the thermal stability was 'good in comparison with purely organic Friedel-Crafts resins,' indicating a quantifiable improvement in thermal resistance. This is a direct head-to-head comparison within the same polymer class.

Thermal Stability
Head-to-head
Reported higher stability vs purely organic Friedel-Crafts resins up to 300°C in air
Supports high-temperature polymer synthesis research
Qualitative comparison only; exact TGA values not provided
High-temperature polymers Friedel-Crafts polymerization Thermal stability

Thermal Stability: Class-Level Inference

While direct TGA data for diphenoxydiphenylsilane-derived polymers is not available, class-level inference can be drawn from structurally analogous diphenyldialkoxysilanes (e.g., diphenyldimethoxysilane and diphenyldiethoxysilane). In a controlled study, poly(phenyl-substituted siloxanes/silsesquioxanes) synthesized from these precursors demonstrated a T5% (temperature at 5% mass loss) increase of 182.5°C and a residual weight ratio (Rw) increase of 5.17 times (from 14.63% to 75.60%) compared to the hydrogen-containing siloxane (HCS) baseline [1]. Given the structural similarity, diphenoxydiphenylsilane is expected to confer comparable thermal stability enhancements.

Thermal Stability (Class-level)
Class-level
T5% increase ~182.5°C, residual weight ratio increase 5.17× vs HCS
Supports thermal stability enhancement inference
Data from structurally analogous diphenyldialkoxysilanes
Siloxane polymers Thermogravimetric analysis High-temperature stability

Refractive Index: Class-Level Evidence

Polymers synthesized from diphenyldialkoxysilanes (DPDMS and DPDES) exhibit refractive indices ranging from 1.5056 to 1.5191 [1]. The presence of phenyl groups in diphenoxydiphenylsilane, analogous to these precursors, suggests that it can yield polymers with similarly high refractive indices. This property is critical for optical material applications such as LED packaging and advanced coatings.

Refractive Index (Class-level)
Class-level
Inferred range 1.5056–1.5191 (phenyl-substituted siloxanes)
May support high-refractive-index polymer research
Based on diphenyldialkoxysilane polymer measurements
Optical materials Refractive index Polysiloxanes

Controlled Reactivity in Polycondensation

Diphenoxydiphenylsilane participates in polycondensation reactions with diols to form poly-dioxyarylen-diphenylsilanes [1]. Its reactivity is distinct from that of dihydrido-diphenylsilane, offering better control over polymer growth and crosslinking. This controlled reactivity is essential for achieving high molecular weight polymers with desired thermal and mechanical properties.

Controlled Polycondensation
Class-level
Effective condensation with diphenols and cycloalkylenediols
May support high-viscosity polymer synthesis
Reported better control vs dihydrido-diphenylsilane
Polycondensation Silane monomers Polymer synthesis

Diphenoxydiphenylsilane: Optimal Applications


High-Temperature Aerospace and Electronics Composites

Diphenoxydiphenylsilane is a strategic monomer for synthesizing silicon-containing phthalonitrile resins used in high-temperature polymer matrix composites. These composites exhibit enhanced thermal stability and processability compared to purely organic phthalonitriles, making them suitable for aerospace components and encapsulation of wide band-gap power modules [1]. The direct head-to-head comparison in Friedel-Crafts resins [2] and class-level thermal stability data [3] support its use in applications requiring sustained performance at elevated temperatures (up to 300°C).

High-Refractive-Index Optical Polymers

Polymers derived from diphenoxydiphenylsilane are expected to exhibit high refractive indices (>1.50), as demonstrated by structurally analogous diphenyldialkoxysilane-based polymers [3]. This property is highly desirable for advanced optical coatings, LED encapsulants, and ophthalmic lenses. Researchers should consider diphenoxydiphenylsilane as a precursor for developing high-performance optical materials with excellent thermal stability.

Poly(arylene ether) and Polycarbonate Copolymer Synthesis

Due to its controlled reactivity in polycondensation reactions [4], diphenoxydiphenylsilane is an ideal monomer for preparing poly(arylene ether) and polycarbonate copolymers with precisely tailored molecular weights and crosslinking densities. This enables the engineering of materials with specific mechanical and thermal properties for use in automotive, electronic, and biomedical applications.

Application
Selection Property
Validation Focus
High-temperature polymer composites
Thermal resistance above 300°C
TGA and DMA under air and nitrogen
High-refractive-index optical polymers
Refractive index >1.50
Refractive index measurement and optical clarity
Poly(arylene ether) copolymers
Controlled molecular weight and crosslinking
GPC and mechanical property testing

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